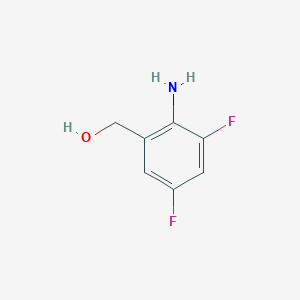

2-Amino-3,5-difluorobenzyl Alcohol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2-amino-3,5-difluorophenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F2NO/c8-5-1-4(3-11)7(10)6(9)2-5/h1-2,11H,3,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQOJYUHQMHUJLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1CO)N)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Amino 3,5 Difluorobenzyl Alcohol and Analogs

Reductive Synthetic Pathways from Fluorinated Benzaldehydes

A primary and direct approach to 2-Amino-3,5-difluorobenzyl Alcohol involves the reduction of the corresponding aldehyde, 2-Amino-3,5-difluorobenzaldehyde. This transformation can be accomplished through both catalytic hydrogenation and chemical reduction protocols.

Catalytic Hydrogenation Strategies

Catalytic hydrogenation offers a clean and efficient method for the reduction of aldehydes to alcohols. This process typically involves the use of a metal catalyst and a hydrogen source. For the conversion of fluorinated benzaldehydes to their corresponding benzyl (B1604629) alcohols, catalysts containing noble metals such as palladium or platinum are often employed. google.comgoogle.com The reaction is carried out under a hydrogen atmosphere, and the catalyst facilitates the addition of hydrogen across the carbonyl double bond.

The choice of catalyst and reaction conditions can be crucial for achieving high yields and selectivity, especially in the presence of other reducible functional groups. For instance, Raney nickel is another effective catalyst for such transformations. google.com The hydrogenation of amino acids to amino alcohols has been achieved with complete retention of configuration using catalysts like Rh-MoOx/SiO2. researchgate.netrsc.org While not directly applied to 2-Amino-3,5-difluorobenzaldehyde in the provided results, these methods highlight the potential for stereoselective reductions in related systems.

| Catalyst | Substrate Example | Product | Key Features |

| Noble Metal Catalysts (e.g., Pd, Pt) | Fluorinated Benzaldehydes | Fluorinated Benzyl Alcohols | General and effective method. google.comgoogle.com |

| Raney Nickel | 4-nitro-3,5-difluorobenzonitrile (to amine) | 4-amino-3,5-difluorobenzonitrile (B171853) | Used for nitro group reduction in a related synthesis. |

| Rh-MoOx/SiO2 | Amino Acids | Amino Alcohols | High yield and retention of configuration. researchgate.netrsc.org |

Chemical Reduction Protocols (e.g., Borohydride (B1222165) Reductions)

Chemical reducing agents provide a versatile alternative to catalytic hydrogenation for the synthesis of this compound from its aldehyde precursor. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are common reagents for this purpose. libretexts.org

Sodium borohydride is a milder reducing agent and is often preferred for its selectivity and compatibility with a wider range of functional groups. The reduction of 2-amino-3,5-dibromobenzaldehyde (B195418) to the corresponding benzyl alcohol has been successfully demonstrated using potassium borohydride in ethanol, affording a high yield. chemicalbook.com This suggests a similar protocol would be effective for the difluoro analog. Lithium aluminum hydride is a more powerful reducing agent and can also be used, although it is less selective and requires anhydrous reaction conditions. libretexts.orgorgsyn.org

The general procedure involves dissolving the aldehyde in a suitable solvent, such as methanol (B129727) or ethanol, and then adding the borohydride reagent portion-wise while controlling the temperature. chemicalbook.comorgsyn.org After the reaction is complete, the product is typically isolated by crystallization or extraction. chemicalbook.com

Synthesis from Fluorinated Benzonitrile (B105546) Precursors via Amination and Hydrolysis

An alternative synthetic route to fluorinated benzyl alcohols starts from fluorinated benzonitrile precursors. google.comgoogle.com This pathway involves the conversion of the nitrile group into a hydroxymethyl group. One approach involves the hydrolysis of the benzonitrile to the corresponding benzoic acid, followed by reduction of the carboxylic acid to the benzyl alcohol. google.com For example, 4-amino-3,5-difluorobenzonitrile can be hydrolyzed to 4-amino-3,5-difluorobenzoic acid using sodium hydroxide (B78521), followed by acidification. nih.gov The subsequent reduction of the benzoic acid would yield the desired benzyl alcohol.

Another strategy involves the reduction of the benzonitrile to a benzylamine (B48309), followed by the replacement of the amino group with a hydroxyl group. google.com For instance, a fluorine-containing benzonitrile derivative can be reduced to a fluorine-containing benzylamine derivative, which is then converted to the corresponding benzyl alcohol. google.com

Multi-Step Synthetic Sequences and Advanced Methodologies

The synthesis of this compound and its analogs can also be integrated into more complex multi-step synthetic sequences, particularly when these moieties are part of larger, more intricate molecular architectures. Furthermore, modern synthetic techniques like flow chemistry are being increasingly applied to the synthesis of fluorinated building blocks.

Construction of Benzyl Alcohol Moieties in Complex Molecular Architectures

The this compound scaffold can be a crucial component of biologically active molecules. mdpi.com Its synthesis might be embedded within a larger synthetic strategy. For example, multi-component reactions can be employed to construct complex heterocyclic structures that may incorporate a fluorinated benzyl alcohol derivative. mdpi.com The synthesis of complex unnatural fluorine-containing amino acids also highlights the importance of fluorinated building blocks and the multi-step sequences required to produce them. nih.gov These syntheses often require careful planning to ensure compatibility of functional groups and to control stereochemistry.

Flow Chemistry and Continuous-Flow Synthesis Approaches for Fluorinated Building Blocks

Flow chemistry has emerged as a powerful tool for the synthesis of chemical compounds, offering advantages such as improved safety, scalability, and reaction control. mit.edunih.govmdpi.comchim.ituc.ptvapourtec.com This technology is particularly well-suited for handling hazardous reagents and for optimizing reaction conditions. The continuous-flow synthesis of fluorinated building blocks is an area of active research. mit.edu For instance, a continuous-flow approach has been described for the synthesis of a rufinamide (B1680269) precursor starting from 2,6-difluorobenzyl alcohol, where the alcohol is converted in situ to the corresponding benzyl chloride. uc.pt While a direct flow synthesis of this compound is not detailed in the provided results, the principles of flow chemistry are applicable to its production, potentially leading to more efficient and safer manufacturing processes. mit.edunih.gov

| Technology | Application Example | Advantages |

| Flow Chemistry | Synthesis of a rufinamide precursor from 2,6-difluorobenzyl alcohol. uc.pt | Improved safety, scalability, and reaction control. mit.edunih.govmdpi.com |

| Continuous-Flow Synthesis | General synthesis of fluorinated building blocks. mit.edu | Enables use of hazardous reagents and facilitates optimization. |

Stereoselective Synthesis of Related Aminoalcohols

The stereoselective synthesis of chiral amino alcohols is a critical area of research due to the prevalence of these motifs in biologically active molecules and pharmaceuticals. While specific methods for the stereoselective synthesis of this compound are not extensively documented, general strategies for analogous chiral amino alcohols provide a framework for its potential synthesis. These methods often focus on the controlled introduction of amine and alcohol functionalities with a defined spatial arrangement.

Key strategies for the stereoselective construction of the 2-amino-1,3-diol moiety, a related structural class, involve either the stereospecific insertion of amino and alcohol groups or the formation of a bond between two existing chiral centers. beilstein-journals.org One common approach is the stereoselective aminohydroxylation of allylic carbamates, often catalyzed by transition metals like osmium. beilstein-journals.org

Another powerful technique is the use of chiral auxiliaries to direct the stereochemical outcome of a reaction. For instance, 2-oxazolone can be enantioselectively functionalized using chiral auxiliaries derived from 2-exo-alkoxy-apocamphanecarboxylic acids, leading to enantiomerically pure 2-amino alcohols after stereospecific conversion. nii.ac.jp

Biocatalysis offers a green and highly selective alternative for producing chiral alcohols and amino acids. mdpi.com Asymmetric enzymatic reduction of ketones is a well-established method for producing chiral alcohols with high enantiomeric excess. For example, alcohol dehydrogenase from Rhodococcus erythropolis has been used to reduce poorly water-soluble ketones to their corresponding (S)-alcohols with greater than 99.9% enantiomeric excess. mdpi.com Similarly, dual-enzyme cascade systems can be employed for the synthesis of bichiral amino alcohols from diketones with high chemo- and stereoselectivity. nih.gov

A three-component condensation reaction using a boronic acid, an amine, and an optically active α-hydroxy aldehyde represents another efficient method for the stereoselective preparation of anti-α-(difluoromethyl)-β-amino alcohols. nih.gov This methodology was successfully applied to the synthesis of (2S,3R)-difluorothreonine. nih.gov

Palladium-catalyzed asymmetric allylic amination is a versatile method for synthesizing chiral β-aryl-α,β-unsaturated amino alcohols, which are valuable precursors to other chiral molecules. rsc.org The synthesis of nonracemic β,β-diaryl-substituted allyl alcohols can be achieved starting from L-lactic acid-derived propargyl alcohol through sequential Sonogashira/Suzuki or Sonagashira/Stille coupling reactions. nih.gov These allylic alcohols can then be converted to nonracemic α-tertiary allylamines via a stereocontrolled sigmatropic rearrangement. nih.gov

The table below summarizes various stereoselective synthetic approaches applicable to chiral amino alcohols, which could be adapted for the synthesis of analogs of this compound.

Table 1: Methodologies for Stereoselective Synthesis of Chiral Amino Alcohols

| Method | Key Features | Example Application | Reference |

|---|---|---|---|

| Stereoselective Aminohydroxylation | Uses allylic carbamates and a catalyst (e.g., potassium osmate) to introduce amino and hydroxyl groups stereoselectively. | Synthesis of 2-amino-1,3-diol moieties. | beilstein-journals.org |

| Chiral Auxiliaries | Employs a removable chiral group to direct the stereochemical course of a reaction. | Enantioselective functionalization of 2-oxazolone. | nii.ac.jp |

| Biocatalytic Reduction | Utilizes enzymes (e.g., alcohol dehydrogenases) for the asymmetric reduction of ketones to chiral alcohols. | Synthesis of (S)-3,5-bistrifluoromethylphenyl ethanol. | mdpi.com |

| Three-Component Condensation | A one-pot reaction involving a boronic acid, an amine, and a chiral aldehyde. | Stereoselective preparation of anti-α-(difluoromethyl)-β-amino alcohols. | nih.gov |

Derivatization Strategies for Synthetic Diversification

Derivatization of the primary amino and hydroxyl groups of this compound opens up avenues for creating a diverse library of compounds with potentially altered physicochemical properties and biological activities. The polar nature of the amino and alcohol groups often necessitates derivatization to enhance volatility and improve chromatographic behavior for analysis by gas chromatography (GC). sigmaaldrich.com

N-Acylation and N-Alkylation: The amino group can be readily acylated using acid chlorides or anhydrides. For analytical purposes, derivatization with reagents like pentafluorobenzyl chloroformate (PFBCF) allows for sensitive detection by electron capture negative ionization mass spectrometry (ECNI/MS). nih.gov This method allows for one-step derivatization in aqueous solutions. nih.gov Another approach for GC-MS analysis involves a two-step derivatization where the carboxylic acid (if present) is first esterified, followed by acylation of the amino and hydroxyl groups with reagents like pentafluoropropionic anhydride (B1165640) (PFPA). mdpi.com

O-Silylation: The hydroxyl group is a prime target for silylation, which increases the volatility of the compound. Reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) react with active hydrogens on hydroxyl, amino, and thiol groups to form tert-butyldimethylsilyl (TBDMS) derivatives. sigmaaldrich.com These derivatives are generally more stable and less sensitive to moisture compared to trimethylsilyl (B98337) (TMS) ethers. sigmaaldrich.com

Formation of Heterocycles: The 1,2-amino alcohol motif is a precursor for the synthesis of various heterocyclic systems. For example, reaction with aldehydes or ketones can lead to the formation of oxazolidine (B1195125) rings. beilstein-journals.org

Derivatization for Chiral Analysis: To determine the enantiomeric purity of chiral amino alcohols, derivatization with a chiral reagent is often employed. Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) is a classic example used for the precolumn derivatization of amino alcohols for HPLC analysis, allowing for the separation and quantification of diastereomeric derivatives. nih.gov

The table below outlines common derivatization strategies that could be applied to this compound for various purposes.

Table 2: Derivatization Strategies for Amino Alcohols

| Functional Group | Derivatization Strategy | Reagent Example | Purpose | Reference |

|---|---|---|---|---|

| Amino Group | Acylation | Pentafluorobenzyl chloroformate (PFBCF) | Enhances detectability in GC-ECNI/MS. | nih.gov |

| Amino Group | Acylation | Pentafluoropropionic anhydride (PFPA) | Increases volatility for GC analysis. | mdpi.com |

| Hydroxyl Group | Silylation | N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) | Increases volatility and stability for GC analysis. | sigmaaldrich.com |

| Both Groups | Cyclization | Formaldehyde, Benzaldehyde | Formation of oxazolidine rings. | beilstein-journals.org |

Chemical Reactivity and Mechanistic Investigations of 2 Amino 3,5 Difluorobenzyl Alcohol

Transformations Involving the Benzyl (B1604629) Alcohol Moiety

The benzyl alcohol group in 2-Amino-3,5-difluorobenzyl alcohol is a primary alcohol, and its reactivity is typical of this class, though modulated by the electronic effects of the amino and difluoro substituents.

Selective Oxidation Reactions to Aldehydes and Carboxylic Acids

The primary alcohol can be selectively oxidized to either the corresponding aldehyde (2-Amino-3,5-difluorobenzaldehyde) or carboxylic acid (2-Amino-3,5-difluorobenzoic acid). The choice of oxidizing agent and reaction conditions determines the final product.

Oxidation to Aldehydes: Mild oxidizing agents are required to stop the oxidation at the aldehyde stage and prevent overoxidation to the carboxylic acid. organic-chemistry.org A common method for this transformation is the use of 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) as a catalyst in the presence of a stoichiometric oxidant like trichloroisocyanuric acid. organic-chemistry.org This system allows for the efficient and selective oxidation of primary alcohols, including benzylic ones, to aldehydes under mild, often room temperature, conditions. organic-chemistry.org The reaction is highly chemoselective for primary alcohols. organic-chemistry.org Alternative methods include using a combination of a silver N-heterocyclic carbene (NHC) complex under dry air, which can selectively yield aldehydes. organic-chemistry.orgnih.gov

Oxidation to Carboxylic Acids: Stronger oxidizing conditions will convert the primary alcohol directly to a carboxylic acid. A combination of Selectfluor and sodium bromide in an aqueous acetonitrile (B52724) solution has been shown to effectively oxidize primary alcohols to carboxylic acids. nih.gov This method is operationally simple and tolerates a variety of functional groups. nih.gov The reaction proceeds through the in situ generation of hypobromous acid as the active oxidant. nih.gov For some substrates, a two-step process where the alcohol is first oxidized to the aldehyde and then further oxidized to the carboxylic acid using reagents like sodium chlorite (B76162) can also be employed. google.com

Below is a table summarizing common oxidation reagents and their products.

| Reagent System | Product | Key Features |

| TEMPO / Trichloroisocyanuric Acid | Aldehyde | High chemoselectivity for 1° alcohols, mild conditions. organic-chemistry.org |

| Silver-NHC complex / Air | Aldehyde or Carboxylic Acid | Product selectivity can be tuned by the choice of base. organic-chemistry.orgnih.gov |

| Selectfluor / NaBr / aq. CH₃CN | Carboxylic Acid | Operationally simple, good functional group tolerance. nih.gov |

| TEMPO / NaOCl | Carboxylic Acid | A well-established method for preparing carboxylic acids from primary alcohols. google.com |

Esterification and Etherification Reactions for Research Applications

The hydroxyl group of this compound can readily undergo esterification and etherification. These reactions are fundamental in synthetic chemistry, often used to create derivatives for various research purposes, including medicinal chemistry and materials science, where the introduction of the 2-amino-3,5-difluorobenzyl moiety can impart specific biological or physical properties. chemimpex.com

Esterification: Esterification is typically achieved by reacting the alcohol with a carboxylic acid or its more reactive derivative (e.g., acyl chloride, acid anhydride) under appropriate conditions. Acid catalysis is common when using a carboxylic acid, while a base is often added to neutralize the HCl produced when using an acyl chloride.

Etherification: Ether synthesis, such as the Williamson ether synthesis, involves deprotonating the alcohol to form an alkoxide, which then acts as a nucleophile to displace a leaving group on an alkyl halide. The acidity of the hydroxyl proton can be enhanced, facilitating its reaction with bases like sodium hydride. msu.edu

These derivatizations are crucial in drug discovery programs to explore structure-activity relationships by modifying lipophilicity and metabolic stability. chemimpex.com

Nucleophilic Substitution Reactions of the Hydroxyl Group

The direct displacement of the hydroxyl group is challenging because hydroxide (B78521) (OH⁻) is a poor leaving group. msu.edunih.gov Therefore, the hydroxyl group must first be converted into a better leaving group. msu.edunih.gov

Common strategies include:

Protonation in Strong Acid: In the presence of strong acids like HBr or HCl, the hydroxyl group is protonated to form an oxonium ion (-OH₂⁺). The resulting water molecule is an excellent leaving group and can be displaced by the halide anion. msu.eduyoutube.com This reaction typically proceeds via an Sₙ2 mechanism for primary alcohols. msu.eduyoutube.com

Conversion to Sulfonate Esters: A widely used method involves converting the alcohol to a sulfonate ester, such as a tosylate (OTs) or mesylate (OMs). msu.edu This is achieved by reacting the alcohol with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base like pyridine. youtube.com The resulting sulfonate is an excellent leaving group and can be readily displaced by a wide range of nucleophiles. msu.edu

Reaction with Thionyl Chloride or Phosphorus Tribromide: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are effective for converting primary alcohols into the corresponding alkyl chlorides and bromides, respectively. msu.eduyoutube.com These reactions proceed through intermediate esters that facilitate nucleophilic attack by the halide. msu.edu

Reactivity of the Aromatic Amino Group

The nucleophilicity of the aromatic amino group is somewhat reduced by the electron-withdrawing effects of the two fluorine atoms. However, it remains a reactive site for various transformations.

Acylation and Protection Strategies

Protecting the amino group is often a necessary step in a multi-step synthesis to prevent it from undergoing undesired reactions. libretexts.org

Acylation: The amino group can be readily acylated by reacting it with acyl chlorides or acid anhydrides to form amides. libretexts.org This transformation significantly reduces the nucleophilicity and basicity of the nitrogen atom due to the delocalization of the nitrogen's lone pair of electrons into the adjacent carbonyl group. libretexts.org

Protecting Groups: Urethane-type protecting groups are widely employed for amines because of their stability and the varied conditions available for their removal. thieme-connect.de Common examples include:

tert-Butoxycarbonyl (Boc): Introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O), the Boc group is stable to many reaction conditions but is easily removed with acid.

Benzyloxycarbonyl (Z or Cbz): Introduced using benzyl chloroformate (CbzCl), the Z group is stable to acidic and basic conditions but can be removed by catalytic hydrogenolysis. thieme-connect.de

9-Fluorenylmethoxycarbonyl (Fmoc): This group is introduced using Fmoc-Cl or Fmoc-OSu and is notably cleaved under mild basic conditions, often with piperidine. thieme-connect.de

The table below outlines common protecting groups for amines.

| Protecting Group | Abbreviation | Introduction Reagent | Cleavage Condition |

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Strong Acid (e.g., TFA) |

| Benzyloxycarbonyl | Z or Cbz | Benzyl Chloroformate (CbzCl) | Catalytic Hydrogenolysis (H₂, Pd/C) thieme-connect.de |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Base (e.g., Piperidine) thieme-connect.de |

Condensation and Cyclization Reactions

The presence of both an amino group and a benzyl alcohol group on adjacent carbons allows for intramolecular cyclization reactions to form heterocyclic systems. For instance, 2-aminobenzyl alcohols can be precursors to benzo[d] msu.eduoxazines. The reaction of this compound with a carbonyl source, such as phosgene (B1210022) or a phosgene equivalent, can lead to the formation of 6,8-difluoro-1H-benzo[d] msu.eduoxazin-2(4H)-one.

Condensation reactions with aldehydes or ketones can form Schiff bases (imines), which can be further modified or used as intermediates. Additionally, the amino group can participate in multicomponent reactions, such as the Petasis borono-Mannich reaction, which involves the condensation of an amine, a carbonyl compound, and a boronic acid to form substituted amino alcohols. broadinstitute.org

Electrophilic and Nucleophilic Aromatic Substitution on the Difluorinated Ring

The reactivity of the benzene (B151609) ring in this compound is dictated by the electronic interplay of its three substituents: an amino group (-NH2), two fluorine atoms (-F), and a hydroxymethyl group (-CH2OH). The amino group is a potent activating group, donating electron density to the ring through resonance, thereby making it more susceptible to electrophilic attack. byjus.com Conversely, the fluorine atoms are deactivating due to their strong inductive electron-withdrawing effect. libretexts.org However, like the amino group, they possess lone pairs of electrons that can be donated via resonance. libretexts.orgyoutube.com The hydroxymethyl group is generally considered to be a weak deactivating group.

In electrophilic aromatic substitution, the incoming electrophile will preferentially add to the positions most activated by the substituents. The amino group strongly directs incoming electrophiles to the ortho and para positions relative to itself. byjus.com In the case of this compound, the para position to the amino group (C6) and the ortho position (C4) are of interest. The two fluorine atoms also direct ortho and para. libretexts.orgyoutube.com Considering the positions on the ring, the directing effects of the substituents would lead to the following predictions for electrophilic substitution:

Position C4: This position is ortho to the amino group and meta to the two fluorine atoms.

Position C6: This position is para to the amino group and ortho to one fluorine atom (at C5) and meta to the other (at C3).

The powerful activating and ortho-, para-directing effect of the amino group is expected to be the dominant factor in determining the site of electrophilic attack. byjus.comrsc.org Therefore, substitution is most likely to occur at the C4 and C6 positions.

The following table provides examples of typical electrophilic aromatic substitution reactions on analogous aromatic compounds, illustrating the expected regioselectivity.

| Reaction | Electrophile | Typical Reagents | Predicted Major Product(s) for an Aniline (B41778) Derivative |

| Nitration | NO₂⁺ | HNO₃, H₂SO₄ | Ortho- and para-nitroanilines |

| Halogenation | Br⁺, Cl⁺ | Br₂, FeBr₃ or Cl₂, AlCl₃ | Ortho- and para-haloanilines |

| Sulfonation | SO₃ | Fuming H₂SO₄ | Ortho- and para-aminobenzenesulfonic acids |

| Friedel-Crafts Acylation | RCO⁺ | RCOCl, AlCl₃ | Ortho- and para-amino ketones |

Nucleophilic aromatic substitution (SNA) on the difluorinated ring of this compound is also a possibility, particularly at the carbon atoms bearing the fluorine atoms. Generally, SNA reactions are facilitated by the presence of strong electron-withdrawing groups that can stabilize the negatively charged intermediate (Meisenheimer complex). libretexts.org While the amino group is electron-donating, the two fluorine atoms are strongly electronegative and can facilitate nucleophilic attack. libretexts.org

Modern methods, such as those employing photoredox catalysis, have enabled nucleophilic aromatic substitution on unactivated aryl fluorides. nih.govnih.gov These reactions proceed under mild conditions and can tolerate a range of nucleophiles. nih.govnih.gov In the context of this compound, a nucleophile could potentially displace one of the fluorine atoms. The presence of the amino group might complicate this, but the electron-withdrawing nature of the two fluorine atoms could still render the ring susceptible to this type of transformation under specific conditions.

Elucidation of Reaction Mechanisms and Transition State Analysis

The mechanism of electrophilic aromatic substitution involves a two-step process. msu.edu In the first, rate-determining step, the aromatic ring acts as a nucleophile, attacking the electrophile (E+) to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. msu.edu In the second, fast step, a proton is removed from the carbon atom that formed the new bond with the electrophile, restoring the aromaticity of the ring. msu.edu

For this compound, the stability of the intermediate arenium ion is key to understanding the regioselectivity. When the electrophile attacks at the C4 or C6 positions (ortho and para to the amino group), the positive charge in the arenium ion can be delocalized onto the nitrogen atom of the amino group through resonance. rsc.org This provides significant stabilization to the intermediate and lowers the activation energy for substitution at these positions. Computational studies on substituted benzenes have shown that the electrostatic interaction is a dominant factor in determining the barrier height for these reactions. nih.gov

The transition state for the first step of the electrophilic attack resembles the arenium ion intermediate. The stability of this transition state is therefore directly related to the stability of the arenium ion. The electron-donating amino group stabilizes the transition states leading to ortho and para substitution, making these pathways more favorable. libretexts.orgyoutube.com

The mechanism for nucleophilic aromatic substitution (SNA) via the addition-elimination pathway also proceeds in two steps. libretexts.org First, the nucleophile attacks the carbon atom bearing the leaving group (in this case, a fluorine atom), forming a negatively charged intermediate called a Meisenheimer complex. libretexts.org This intermediate is resonance-stabilized, with the negative charge delocalized over the aromatic ring. The presence of electron-withdrawing groups, such as the fluorine atoms, is crucial for stabilizing this intermediate. libretexts.org In the second step, the leaving group (fluoride ion) is expelled, and the aromaticity of the ring is restored.

Computational studies on similar systems can provide insights into the transition states of these reactions. For instance, in the dephosphorylation of a phosphoenzyme intermediate, the Brønsted βnu value of 0.14 suggests a highly dissociative transition state, where bond breaking is more advanced than bond formation. nih.gov While this is a different reaction type, it highlights the power of computational analysis in characterizing transition states. For the reactions of this compound, similar computational approaches could be used to model the transition states for both electrophilic and nucleophilic attack, providing a more quantitative understanding of its reactivity.

Applications As a Versatile Building Block in Advanced Organic Synthesis

Precursor in the Synthesis of N-Heterocyclic Scaffolds

The development of synthetic routes to nitrogen-containing heterocyclic compounds is of paramount importance due to their prevalence in pharmaceuticals and biologically active compounds. 2-Amino-3,5-difluorobenzyl alcohol serves as an important starting material for the construction of various fluorinated N-heterocyclic scaffolds.

Quinolines

The quinoline (B57606) core is a privileged structure in drug discovery. The Friedländer annulation, a classic method for quinoline synthesis, involves the condensation of a 2-aminobenzaldehyde (B1207257) or a ketone with a compound containing a reactive methylene (B1212753) group. researchgate.net A significant modification of this reaction utilizes 2-aminobenzyl alcohols as stable and readily available precursors to the often-unstable 2-aminobenzaldehydes. accelachem.comresearchgate.net In this "indirect" or "modified" Friedländer synthesis, the benzyl (B1604629) alcohol is oxidized in situ to the corresponding aldehyde, which then undergoes condensation and cyclization to form the quinoline ring.

Various catalytic systems have been developed to facilitate this transformation, including superbase-mediated reactions in DMSO, and copper-catalyzed reactions using N-heterocyclic carbene ligands. nih.govresearchgate.net These methods demonstrate the utility of 2-aminobenzyl alcohols in general for quinoline synthesis. researchgate.net By extension, this compound is a logical substrate for these reactions to produce 6,8-difluoroquinolines, which are of interest for their potential biological activities. The presence of the fluorine atoms can significantly influence the electronic properties and reactivity of the intermediates, potentially affecting reaction conditions and yields.

Purines

While direct examples of the synthesis of purines from this compound are not extensively documented in readily available literature, the fundamental reactivity of the molecule suggests its potential as a precursor. The synthesis of purine (B94841) analogs often involves the construction of a pyrimidine (B1678525) ring followed by the annulation of an imidazole (B134444) ring. The amino group of this compound could potentially serve as a key nitrogen source in the formation of a substituted pyrimidine intermediate, which could then be further elaborated to form a fluorinated purine scaffold.

Chromones

Chromones are another class of heterocyclic compounds with a broad spectrum of biological activities. The synthesis of chromones often involves the reaction of a 2-hydroxyacetophenone (B1195853) derivative with a suitable one-carbon synthon. While not a direct precursor in the most common synthetic routes, the functionalities of this compound could be chemically transformed to generate intermediates suitable for chromone (B188151) synthesis. For example, the amino group could be converted to a hydroxyl group via a Sandmeyer-type reaction, and the benzyl alcohol could be oxidized to a carboxylic acid or an acetyl group, thus generating a difluorinated 2-hydroxyacetophenone derivative ready for cyclization.

Role in the Preparation of Fluorinated Organic Scaffolds for Materials Science Research

The introduction of fluorine into organic materials can dramatically alter their physical and electronic properties, leading to applications in areas such as liquid crystals, organic light-emitting diodes (OLEDs), and advanced polymers. researchgate.net Fluorinated compounds often exhibit enhanced thermal stability, chemical resistance, and specific electronic characteristics.

While specific research detailing the incorporation of this compound into materials is not widespread, its structure is highly relevant. The difluorinated aromatic ring can be a key component in the design of new liquid crystalline materials, where the fluorine atoms can influence the mesophase behavior and dielectric anisotropy. In the field of OLEDs, fluorinated aromatic units are often used in host materials or as part of the emissive layer to tune the emission properties and improve device efficiency and stability. nih.gov The amino and alcohol functionalities of this compound provide reactive handles for polymerization or for grafting onto other material backbones, making it a promising monomer for the synthesis of novel fluorinated polymers with tailored properties.

Utilization in Combinatorial Chemistry and Library Synthesis for Chemical Space Exploration

Combinatorial chemistry has become an indispensable tool in drug discovery, enabling the rapid synthesis and screening of large libraries of compounds to identify new lead structures. nih.gov The success of a combinatorial library is highly dependent on the diversity and quality of the building blocks used.

This compound is an excellent candidate for use as a scaffold in combinatorial library synthesis. Its two distinct functional groups, the amine and the alcohol, can be selectively and orthogonally functionalized. This allows for the introduction of a wide variety of substituents at two different points of the molecule, leading to a large and diverse library of compounds from a single core structure. For example, the amino group can be acylated, sulfonated, or alkylated, while the alcohol can be etherified, esterified, or oxidized to an aldehyde for further reactions. This bifunctional nature makes it suitable for solid-phase synthesis, where the molecule can be attached to a resin via one of its functional groups while the other is elaborated. nih.gov

Development of Protecting Group Strategies in Complex Molecule Synthesis

In the multi-step synthesis of complex organic molecules, the selective protection and deprotection of functional groups is a critical aspect of the synthetic strategy. thieme-connect.de The presence of both an amino group and a primary alcohol in this compound necessitates careful consideration of protecting group strategies to achieve chemoselectivity in subsequent reactions.

The development of an orthogonal protecting group strategy is essential when both the amino and hydroxyl groups need to be manipulated independently. researchgate.net For the amino group, common protecting groups include carbamates such as tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), which can be removed under acidic or hydrogenolytic conditions, respectively. The hydroxyl group can be protected as an ether, for example, a silyl (B83357) ether like tert-butyldimethylsilyl (TBS) or a benzyl ether (Bn).

An orthogonal strategy could involve protecting the amine as a Boc group and the alcohol as a benzyl ether. The Boc group can be selectively removed with acid without affecting the benzyl ether, allowing for modification of the amine. Subsequently, the benzyl ether can be cleaved by hydrogenolysis to liberate the alcohol for further reaction. The choice of protecting groups will depend on the specific reaction conditions planned for the subsequent steps of the synthesis.

Advanced Spectroscopic and Structural Elucidation Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework and the electronic environment of magnetically active nuclei. For 2-Amino-3,5-difluorobenzyl alcohol, ¹H, ¹³C, and ¹⁹F NMR are all essential for a complete structural assignment.

¹H, ¹³C, and ¹⁹F NMR Techniques

A detailed analysis of the NMR spectra provides specific chemical shifts and coupling constants that are characteristic of the molecule's structure.

¹H NMR: The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons, the methylene (B1212753) (-CH₂-) protons of the benzyl (B1604629) group, the alcohol hydroxyl (-OH) proton, and the amine (-NH₂) protons. The aromatic protons' signals would appear as complex multiplets due to coupling with each other and with the fluorine atoms. The benzylic CH₂ protons would likely present as a singlet or a doublet if coupled to the hydroxyl proton. The amine and hydroxyl protons are expected to be broad singlets, and their chemical shifts can be concentration and solvent dependent.

¹³C NMR: The carbon NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum would show signals for the two aromatic carbons bonded to fluorine, the carbon bonded to the amino group, the carbon bonded to the CH₂OH group, and the two aromatic CH carbons. The benzylic carbon signal would also be present. The carbon signals will exhibit splitting (C-F coupling) depending on their proximity to the fluorine atoms, which is a key diagnostic feature.

¹⁹F NMR: The fluorine NMR spectrum is simpler and highly informative. It is expected to show two distinct signals for the two non-equivalent fluorine atoms on the benzene (B151609) ring. The splitting patterns of these signals would provide information about their coupling to each other and to nearby protons.

While specific, experimentally verified spectral data for this compound is not widely published in readily accessible literature, the expected shifts can be estimated based on known data for similar fluorinated and aminated benzyl alcohol derivatives. For instance, the ¹H NMR spectrum of the related 2-aminobenzyl alcohol shows aromatic protons in the range of δ 6.6-7.1 ppm and the benzylic CH₂ protons around δ 4.5 ppm. bmrb.iochemicalbook.com The presence of electron-withdrawing fluorine atoms in the target molecule would be expected to shift the aromatic proton signals further downfield.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic CH | ~6.8 - 7.5 | Multiplet (m) |

| Benzylic CH₂ | ~4.6 | Singlet (s) |

| Amine NH₂ | Broad | Singlet (s, br) |

| Hydroxyl OH | Broad | Singlet (s, br) |

| Carbon | Predicted Chemical Shift (δ, ppm) | Expected C-F Coupling |

|---|---|---|

| C-F | ~150 - 165 | Large (¹JCF) |

| C-NH₂ | ~140 - 150 | Present |

| C-CH₂OH | ~125 - 135 | Present |

| Aromatic CH | ~105 - 115 | Present |

2D NMR Experiments for Connectivity and Stereochemistry

To unambiguously assign the proton and carbon signals and confirm the connectivity, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed. A COSY spectrum would reveal the coupling relationships between protons, particularly within the aromatic ring. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, allowing for definitive assignment of the ¹³C spectrum. Further experiments like HMBC (Heteronuclear Multiple Bond Correlation) could establish long-range (2-3 bond) correlations, confirming the placement of the substituents on the aromatic ring.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including FT-IR and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would display characteristic absorption bands for the O-H, N-H, C-F, C-O, and aromatic C-H bonds. Research on the related compound 2-aminobenzyl alcohol has identified key vibrational modes which serve as a reference. researchgate.net

Table 3: Predicted FT-IR Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Description |

|---|---|---|

| O-H Stretch | 3200-3600 (broad) | Alcohol |

| N-H Stretch | 3300-3500 (medium) | Primary Amine |

| Aromatic C-H Stretch | 3000-3100 | Aromatic Ring |

| Aliphatic C-H Stretch | 2850-2960 | Methylene Group |

| C=C Stretch | 1500-1600 | Aromatic Ring |

| N-H Bend | 1550-1650 | Primary Amine |

| C-F Stretch | 1100-1300 (strong) | Aryl-Fluoride |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is more sensitive to polar bonds, Raman spectroscopy is better for non-polar and symmetric bonds. The Raman spectrum would be particularly useful for observing the symmetric C=C stretching vibrations of the aromatic ring and the C-F bonds, which might be weak in the FT-IR spectrum. Studies on similar molecules like 2-aminobenzyl alcohol have utilized Raman spectroscopy to complement FT-IR data for a full vibrational analysis. researchgate.net

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of the compound and to gain structural insights from its fragmentation pattern. The molecular weight of this compound (C₇H₇F₂NO) is 159.13 g/mol . The mass spectrum would show a molecular ion peak (M⁺) at m/z = 159.

The fragmentation of benzyl alcohols in a mass spectrometer often involves the loss of a hydrogen atom, a hydroxyl radical, or a water molecule. libretexts.orgyoutube.comlibretexts.org For this specific compound, characteristic fragmentation pathways would likely include:

Alpha-cleavage: Loss of the hydroxymethyl group radical (•CH₂OH, mass 31) or cleavage of the C-C bond adjacent to the oxygen.

Dehydration: Loss of a water molecule (H₂O, mass 18) from the molecular ion. libretexts.orglibretexts.org

Loss of substituents: Fragmentation involving the loss of the amino group or fluorine atoms. The fragmentation of amines often involves alpha-cleavage next to the nitrogen atom. libretexts.org

Table 4: Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Possible Fragment | Description |

|---|---|---|

| 159 | [C₇H₇F₂NO]⁺ | Molecular Ion (M⁺) |

| 141 | [M - H₂O]⁺ | Loss of water |

| 130 | [M - CH₂OH]⁺ | Loss of hydroxymethyl radical |

This comprehensive analytical approach ensures a rigorous and unambiguous structural determination of this compound, which is fundamental for its application in further research and development.

Rotational Spectroscopy for Gas-Phase Conformational Analysis and Tunnelling Effects

Rotational spectroscopy, particularly when coupled with supersonic jet expansion, is an exceptionally powerful tool for determining the precise geometric structure of molecules in the gas phase, free from intermolecular interactions. This technique allows for the exploration of the conformational landscape and the subtle effects of intramolecular forces.

While direct experimental rotational spectroscopy data for this compound is not currently available in the literature, extensive studies on benzyl alcohol and its substituted derivatives provide a robust framework for predicting its behavior. colostate.educolostate.edu The primary conformational flexibility in benzyl alcohols arises from the rotation of the hydroxymethyl group (-CH₂OH) relative to the plane of the aromatic ring. This rotation is typically described by the dihedral angle τ(Cortho-Cipso-Cα-O). colostate.eduresearchgate.net

Theoretical studies, often employing ab initio and density functional theory (DFT) calculations, are integral to interpreting rotational spectra. researchgate.netkoreascience.kr For substituted benzyl alcohols, these calculations predict the relative energies of different conformers and the energy barriers separating them. In the case of benzyl alcohol itself, a gauche conformation, where the oxygen atom is out of the plane of the phenyl ring, is found to be the most stable. colostate.edu The potential energy surface for the internal rotation of the -CH₂OH group is characterized by multiple minima, and if the barriers between these minima are sufficiently low, quantum mechanical tunneling can occur. This phenomenon leads to the splitting of rotational transitions, providing a sensitive probe of the potential energy landscape. colostate.edu

For this compound, several key intramolecular interactions are expected to influence its conformational preferences:

Intramolecular Hydrogen Bonding: The presence of the amino (-NH₂) group and the fluorine atoms ortho to the amino group and meta to the benzyl alcohol group creates the possibility of various intramolecular hydrogen bonds. An O-H···N or an N-H···O hydrogen bond could significantly stabilize specific conformations. Similarly, weaker C-H···F or N-H···F interactions might also play a role.

Steric and Electronic Effects: The fluorine and amino substituents will electronically perturb the aromatic ring, which in turn can influence the rotational barrier of the -CH₂OH group. colostate.edu Steric repulsion between the substituents and the hydroxymethyl group will also disfavor certain conformations.

Based on studies of related molecules, it is anticipated that this compound will exhibit a complex rotational spectrum, likely with multiple conformers present in the gas phase. High-resolution microwave spectroscopy would be capable of distinguishing these conformers and precisely determining their rotational constants (A, B, C), which are inversely related to the principal moments of inertia. From these constants, a detailed molecular structure can be derived.

Table 1: Predicted Conformational Analysis Approach for this compound

| Analytical Step | Description | Expected Outcome |

| Quantum Chemical Calculations | Employing methods like MP2 or DFT to map the potential energy surface for the rotation of the -CH₂OH and -NH₂ groups. | Identification of low-energy conformers, their relative stabilities, and the energy barriers for interconversion. |

| Rotational Spectroscopy | Measurement of the microwave spectrum in a supersonic jet. | Observation of distinct sets of rotational transitions for each stable conformer. |

| Spectral Assignment | Fitting the observed transition frequencies to a rotational Hamiltonian. | Determination of the experimental rotational constants (A, B, C) and centrifugal distortion constants for each conformer. |

| Structural Determination | Fitting the moments of inertia derived from the rotational constants to a molecular model. | A precise three-dimensional structure for each observed conformer. |

| Tunneling Analysis | Examination of spectral line splittings. | Quantification of the barrier heights for internal rotation of the -CH₂OH group. |

The study of isotopologues, where specific atoms are replaced by their heavier isotopes (e.g., D for H, ¹³C for ¹²C), would be invaluable in confirming the structural assignments.

X-ray Crystallography for Solid-State Structural Determination (if applicable to derivatives)

X-ray crystallography is the definitive method for determining the arrangement of atoms within a crystalline solid. While a crystal structure for this compound itself has not been reported, the analysis of closely related derivatives provides significant insight into the packing forces and intermolecular interactions that govern the solid-state structure of such compounds.

A relevant example is the crystal structure of a polymorph of 4-aminobenzyl alcohol. researchgate.net In the solid state, the structure of such molecules is dictated by a balance of intermolecular forces, primarily hydrogen bonding and π-π stacking interactions.

In the crystal lattice of 4-aminobenzyl alcohol, molecules are linked by a network of hydrogen bonds involving both the amino and hydroxyl groups. researchgate.net These interactions create a "herringbone" packing motif when viewed along a specific crystallographic axis. researchgate.net This demonstrates the strong directional nature of hydrogen bonding in organizing the molecules in the solid state.

For a derivative of this compound, we would expect a similarly complex network of intermolecular interactions. The presence of fluorine atoms introduces the possibility of C-H···F and N-H···F hydrogen bonds, in addition to the O-H···N, N-H···O, and N-H···N hydrogen bonds and π-π stacking interactions. The interplay of these various non-covalent forces would determine the final crystal packing.

Table 2: Crystallographic Data for a Related Aminobenzyl Alcohol (Polymorph of 4-Aminobenzyl alcohol)

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | researchgate.net |

| Space Group | Pna2₁ | researchgate.net |

| a (Å) | 8.95051(15) | researchgate.net |

| b (Å) | 5.8248(1) | researchgate.net |

| c (Å) | 12.1645(2) | researchgate.net |

| Key Interactions | Hydrogen Bonding, Herringbone Packing | researchgate.net |

The determination of the crystal structure of a this compound derivative would involve the following steps:

Crystallization: Growing single crystals of sufficient quality.

Data Collection: Exposing the crystal to a beam of X-rays and collecting the diffraction pattern.

Structure Solution and Refinement: Using computational methods to solve the phase problem and refine a model of the atomic positions to fit the experimental diffraction data.

The resulting structure would reveal precise bond lengths, bond angles, and torsion angles, as well as the details of the intermolecular interactions that stabilize the crystal lattice. This information is complementary to the gas-phase data from rotational spectroscopy, providing a complete picture of the molecule's structural characteristics in different environments.

Theoretical and Computational Chemistry Investigations

Quantum Mechanical Studies (e.g., DFT, Ab Initio) for Electronic Structure and Energetics

Quantum mechanical (QM) methods are fundamental to understanding the electronic structure, stability, and energy of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are used to model electron distribution, molecular orbitals, and thermodynamic properties.

Ab initio calculations were performed on the closely related compound, 2-aminobenzyl alcohol, to help analyze its potential energy surface and interpret experimental spectroscopic data. colostate.edu These calculations are crucial for establishing a baseline understanding of the molecule's fundamental state.

For fluorinated aromatic systems, DFT is a widely used method. Studies on various fluorinated derivatives often employ the B3LYP functional with a basis set like 6–311+G(2d,p) or 6-31G(d,p) to optimize molecular structures and calculate electronic properties. bohrium.comnih.gov Such analyses for 2-Amino-3,5-difluorobenzyl alcohol would focus on its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO (ΔE) is a critical parameter, indicating the molecule's chemical reactivity and kinetic stability. bohrium.comnih.gov A smaller energy gap generally implies higher reactivity. nih.gov For instance, in a study of difluorobenzyl derivatives, the calculated HOMO-LUMO gap for one compound (BBFB) was 5.71 eV, suggesting high stability. bohrium.com Another study on 2-amino-5-trifluoromethyl-1,3,4-thiadiazole (B83265) found an energy gap of 5.52 eV. nih.gov

Table 1: Representative Electronic Properties Calculated via DFT for Analogous Compounds

| Property | Representative Value (eV) | Significance | Source |

|---|---|---|---|

| HOMO Energy | -7.1 to -6.8 | Energy of the outermost electron orbital; relates to electron-donating ability. | bohrium.com |

| LUMO Energy | -1.4 to -1.1 | Energy of the lowest empty electron orbital; relates to electron-accepting ability. | bohrium.com |

| HOMO-LUMO Gap (ΔE) | 4.68 to 5.71 | Indicates chemical reactivity and stability; larger gap suggests higher stability. | bohrium.com |

These QM calculations also provide insights into the distribution of electrostatic potential (ESP), which is vital for understanding intermolecular interactions.

Conformational Analysis and Potential Energy Surface Mapping

Conformational analysis is essential for flexible molecules like this compound, which has rotatable bonds in its side chain. This analysis involves mapping the potential energy surface (PES) by systematically rotating key dihedral angles to identify low-energy, stable conformations (rotamers). nih.gov

A detailed spectroscopic and computational study of 2-aminobenzyl alcohol revealed the existence of two distinct conformers. colostate.edu The presence of these conformers was attributed to different orientations of the side chain, likely influenced by intramolecular hydrogen bonding between the amino (-NH₂) and hydroxyl (-OH) groups. colostate.edu The study utilized both semiempirical and ab initio calculations to explore the PES and assign observed spectral features to specific conformations. colostate.edu

The general approach involves scanning the relevant torsional angles—in this case, the Cα-C(ring) and Cα-O bonds—to locate energy minima. researchgate.net The relative energies of these minima, along with the energy barriers separating them, determine the conformational landscape and the likelihood of observing a particular conformer at a given temperature. nih.gov For this compound, the fluorine atoms on the benzene (B151609) ring would further influence the PES through steric and electronic effects.

Table 2: Summary of Conformational Findings for 2-Aminobenzyl Alcohol

| Feature | Observation | Computational Method | Source |

|---|---|---|---|

| Number of Conformers | Two distinct conformers observed | Semiempirical and ab initio calculations | colostate.edu |

| Distinguishing Feature | Different vibrational progressions in spectra | Potential energy surface analysis | colostate.edu |

| Postulated Interaction | Internal hydrogen bonding | Deuteration studies and calculations | colostate.edu |

Molecular Dynamics Simulations of Reactivity and Interactions

In the context of drug design, MD simulations are frequently used to assess the stability of a ligand within the binding pocket of a protein. For example, 300-nanosecond MD simulations were used to analyze the stability of newly designed JAK3 inhibitors, comparing their dynamic behavior to the approved drug tofacitinib. mdpi.com For a molecule like this compound, MD simulations could be employed to:

Explore its conformational landscape in an aqueous environment.

Simulate its transport across a model cell membrane.

Analyze the stability and nature of its interactions if it were docked into a hypothetical enzyme active site.

These simulations provide a bridge between static computational models and the dynamic reality of chemical and biological systems.

Prediction of Reactivity Indices and Spectroscopic Parameters

Quantum mechanical calculations are not only used to determine structure but also to predict a molecule's reactivity and spectroscopic properties. Global reactivity descriptors, derived from the energies of frontier molecular orbitals, quantify aspects of chemical behavior.

A study on difluorobenzyl derivatives calculated several such parameters from DFT results, including electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). bohrium.com These indices help predict how a molecule will behave in a chemical reaction.

Furthermore, computational methods can accurately predict spectroscopic parameters, which can then be compared with experimental results for validation.

Vibrational Spectra : DFT calculations are routinely used to compute vibrational frequencies corresponding to FT-IR and Raman spectra. A study on 2-amino-5-trifluoromethyl-1,3,4-thiadiazole showed good coherence between theoretical and recorded spectra after applying a scaling factor. nih.gov This allows for precise assignment of vibrational modes.

Electronic Spectra : Time-Dependent DFT (TD-DFT) is used to predict electronic transitions, which correspond to peaks in a UV-Vis spectrum. nih.gov

Nonlinear Optical (NLO) Properties : The dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β) can also be calculated. High hyperpolarizability values suggest potential applications in NLO materials. bohrium.comnih.gov

Table 3: Predicted Reactivity and Spectroscopic Parameters for Analogous Fluorinated Compounds

| Parameter | Description | Typical Computational Method | Source |

|---|---|---|---|

| Chemical Hardness (η) | Resistance to change in electron distribution. | DFT (from HOMO/LUMO energies) | bohrium.com |

| Electrophilicity Index (ω) | A measure of a molecule's ability to accept electrons. | DFT | bohrium.com |

| Vibrational Frequencies | Predicts positions of IR and Raman peaks. | DFT (e.g., B3LYP/6-31G(d,p)) | nih.govnih.gov |

| Hyperpolarizability (β) | Measure of NLO response. | DFT | bohrium.comnih.gov |

Computational Design of Novel Derivatives and Reaction Pathways

Computational chemistry is a cornerstone of modern rational drug design and process chemistry. It allows for the in silico design of novel molecules and the prediction of feasible synthetic routes, saving significant time and resources.

Design of Derivatives : Structure-based drug design uses the three-dimensional structure of a target protein to design potent and selective inhibitors. For example, researchers designed novel 2-amino-[1,1'-biphenyl]-3-carboxamide derivatives as selective PKMYT1 inhibitors by using X-ray crystallography to understand key binding interactions that enhance potency. nih.gov Similarly, computational models like 3D-QSAR and pharmacophore mapping were used to design novel JAK3 inhibitors with potentially fewer side effects than existing drugs. mdpi.com Starting with this compound as a scaffold, these techniques could be used to design derivatives with enhanced biological activity.

Design of Reaction Pathways : DFT calculations can be used to model entire reaction profiles, elucidating mechanisms and predicting outcomes. In one study, a three-component reaction to synthesize difluoroglycine derivatives was designed and optimized with the aid of DFT calculations. nih.gov The computational analysis correctly predicted that simple ammonia (B1221849) would not be a suitable substrate for the reaction, thereby guiding the experimental design toward more successful starting materials. nih.gov This demonstrates how computational tools can be used to innovate and troubleshoot synthetic chemistry.

Application of Machine Learning in Chemical Feature Decoding and Structure-Activity Relationship Analysis

Machine learning (ML) is increasingly being applied in chemistry to analyze complex datasets and build predictive models. Its applications range from accelerating quantum chemical calculations to predicting the biological activity of new compounds.

Quantitative Structure-Activity Relationship (QSAR) : QSAR models are mathematical representations that correlate the chemical structure of a compound with its biological activity. In a study to find new JAK3 inhibitors, a 3D-QSAR model was developed that showed excellent predictive power (Q² = 87%). mdpi.com This model was then used to predict the activity (pIC₅₀) of 13 newly designed compounds before they were synthesized. mdpi.com For a series of derivatives based on this compound, an ML-based QSAR model could be trained to predict their activity against a specific biological target, enabling the rapid screening of virtual libraries.

Accelerating Computational Chemistry : ML can also make fundamental computational tasks more efficient. Researchers have developed strategies where ML models guide the exploration of a molecule's potential energy surface, quickly identifying regions of interest for more accurate (and expensive) quantum chemical calculations. nih.gov This synergy between ML and QC is vital for efficiently characterizing the conformational landscapes of complex biomolecules. nih.gov

Future Directions and Emerging Research Frontiers

Development of Sustainable and Green Synthetic Protocols

The future synthesis of 2-Amino-3,5-difluorobenzyl alcohol and its derivatives will likely be guided by the principles of green chemistry, aiming to reduce environmental impact and improve safety and efficiency. eurekalert.orgsciencedaily.com Key areas of development include the use of safer reagents, renewable feedstocks, and environmentally benign solvent systems.

One promising approach is the adoption of biocatalysis. nih.govnih.gov Enzymes, such as ketoreductases, can be used for the asymmetric reduction of corresponding ketones to produce chiral alcohols with high enantioselectivity under mild, aqueous conditions. magtech.com.cnresearchgate.net This approach avoids the use of hazardous reducing agents and organic solvents. Another green strategy involves the use of electrochemical methods for the reduction of nitroaromatic precursors, which can be a cleaner alternative to traditional chemical reductions. researchgate.net

Furthermore, the development of synthetic routes from biomass-derived furfural (B47365) derivatives represents a move towards renewable feedstocks for aromatic compounds. ucl.ac.uk Research into one-pot cascade reactions in water could provide a more sustainable pathway to substituted benzenes. ucl.ac.uk

| Green Chemistry Approach | Potential Application to this compound Synthesis | Key Advantages |

| Biocatalysis | Asymmetric reduction of a 2-amino-3,5-difluorobenzoyl precursor to the chiral alcohol. magtech.com.cnresearchgate.net | High enantioselectivity, mild reaction conditions, use of water as a solvent. nih.gov |

| Electrochemical Synthesis | Reduction of a 2-nitro-3,5-difluorobenzyl precursor. researchgate.net | Avoids bulk chemical reagents, clean and environmentally friendly. researchgate.net |

| Renewable Feedstocks | Synthesis of the aromatic ring from biomass-derived furfurals. ucl.ac.uk | Reduces reliance on petrochemical sources. ucl.ac.uk |

| Flow Chemistry | Safer handling of hazardous reagents and intermediates in a continuous system. nih.govdokumen.pub | Improved safety, precise temperature control, and scalability. nih.govacs.org |

Catalytic Transformations for Enhanced Selectivity and Efficiency

Modern catalytic methods are set to revolutionize the synthesis and functionalization of fluorinated aromatic compounds. Transition-metal catalyzed C-H functionalization has emerged as a powerful tool for creating carbon-carbon and carbon-heteroatom bonds with high atom and step economy. rsc.org For aniline (B41778) derivatives, this could enable direct modification of the aromatic ring. acs.orgnih.gov Photocatalysis also offers novel pathways for selective C-H functionalization of anilines. nih.gov

In the context of this compound, these catalytic strategies could be employed to introduce new functional groups onto the aromatic ring, leading to a diverse library of derivatives with tailored properties. For instance, palladium-catalyzed cross-coupling reactions could be used to attach various substituents, while newer methods might allow for direct, late-stage diversification.

The use of zeolites as catalysts for reactions such as N-alkylation of amines with alcohols presents a reusable and environmentally friendly option. rsc.org This could be applied to the amino group of this compound to create more complex secondary and tertiary amines. rsc.org

Integration with Automation and High-Throughput Experimentation in Chemical Synthesis

The integration of automation and high-throughput experimentation (HTE) is accelerating the pace of chemical discovery. Automated synthesis platforms, including those based on flow chemistry and robotics, allow for the rapid generation of large libraries of compounds for screening. rsc.orgchemrxiv.org

For this compound, automated systems could be used to systematically explore a wide range of reaction conditions to optimize its synthesis or to create a combinatorial library of derivatives by reacting it with a diverse set of building blocks. rsc.org This would be particularly valuable for exploring its potential in materials science or as a scaffold for chemical probes. Flow chemistry, in particular, enables precise control over reaction parameters and the safe handling of hazardous reagents, which is beneficial for fluorination reactions. nih.govacs.orgvapourtec.com

| Technology | Application to this compound | Benefits |

| Automated Flow Synthesis | Optimization of synthetic steps and creation of derivative libraries. chemrxiv.org | Rapid optimization, improved safety, scalability. nih.govacs.org |

| Robotic Synthesis Platforms | High-throughput synthesis of combinatorial libraries based on the compound's scaffold. rsc.org | Increased discovery speed, access to large chemical space. rsc.org |

| High-Throughput Screening | Rapid screening of derivative libraries for desired properties. | Efficient identification of lead compounds for various applications. |

Exploration of Novel Chemical Biology Tools and Probes (non-therapeutic focus)

The unique properties of the fluorine atom make fluorinated organic molecules, such as this compound, attractive candidates for the development of chemical biology tools and probes. nih.govacs.org The fluorine-19 (¹⁹F) nucleus is an excellent NMR probe due to its 100% natural abundance, high sensitivity, and the large chemical shift range, which is highly sensitive to the local environment. nih.govacs.orgmagritek.com

Incorporating this compound or its derivatives into larger molecules could allow for the study of biological systems using ¹⁹F NMR. For example, it could be used as a building block for creating probes to study protein-ligand interactions, protein folding, or to monitor enzymatic activity. acs.orgresearchgate.net The amino and hydroxyl groups provide convenient handles for conjugation to other molecules.

Sulfonyl fluorides, which can be synthesized through green chemistry approaches, are another class of fluorinated compounds that have found use as chemical probes due to their specific reactivity with certain amino acid residues. eurekalert.orgsciencedaily.comsigmaaldrich.comrsc.org While not a sulfonyl fluoride (B91410) itself, the chemistry of fluorinated compounds is a burgeoning field for probe development.

Advanced Characterization Techniques for In-situ Reaction Monitoring

The ability to monitor chemical reactions in real-time is crucial for understanding reaction mechanisms, optimizing conditions, and ensuring process safety. Process Analytical Technology (PAT) utilizes various spectroscopic techniques for this purpose. rsc.orgamericanpharmaceuticalreview.com

For reactions involving this compound, ¹⁹F NMR spectroscopy is a particularly powerful tool for in-situ monitoring. acs.orgacs.org It allows for the direct observation of the consumption of fluorinated starting materials and the formation of fluorinated products and intermediates, providing quantitative data without the need for sample workup. magritek.comacs.orgnih.gov This is especially useful in the complex reaction mixtures often found in early-stage process development. acs.orgnih.gov The combination of ¹⁹F and ¹H NMR can provide a comprehensive picture of the reaction progress. acs.org Medium-resolution NMR is also being explored for online reaction monitoring in industrial settings. magritek.com

| Technique | Application in the context of this compound | Information Gained |

| In-situ ¹⁹F NMR | Real-time monitoring of synthesis and derivatization reactions. acs.orgmagritek.com | Reaction kinetics, intermediate identification, yield determination. acs.orgnih.gov |

| In-situ FTIR/Raman | Monitoring of functional group transformations during reactions. americanpharmaceuticalreview.com | Real-time tracking of starting materials, intermediates, and products. americanpharmaceuticalreview.com |

| Online HPLC/MS | At-line analysis of reaction mixtures for complex samples. rsc.org | Quantification of components in complex mixtures. rsc.org |

Q & A

Basic: What are the common synthetic routes for preparing 2-amino-3,5-difluorobenzyl alcohol, and how can reaction conditions be optimized for higher yields?

Answer:

this compound is typically synthesized via multi-step routes. A plausible pathway involves:

Reduction of a precursor acid : Reduction of 3,5-difluoro-2-nitrobenzoic acid using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to yield the alcohol intermediate .

Amination : Catalytic hydrogenation or nucleophilic substitution (e.g., using ammonia or amines) to introduce the amino group.

Optimization strategies :

- Use polar aprotic solvents (e.g., DMF) for amination to enhance reactivity.

- Control temperature (e.g., 0–25°C) during reduction to minimize side reactions.

- Monitor reaction progress via TLC or HPLC to isolate intermediates .

Basic: Which analytical techniques are most effective for characterizing this compound, and how do they address structural ambiguities?

Answer:

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., fluorine-induced splitting patterns and amino proton signals at δ 4.5–5.5 ppm) .

- Mass Spectrometry (HRMS) : Confirms molecular weight (C₇H₇F₂NO, theoretical 159.05 g/mol) and fragmentation patterns.

- X-ray Crystallography : Resolves stereochemical ambiguities (e.g., spatial arrangement of fluorine and amino groups) .

- HPLC-PDA : Purity assessment (>98%) using reverse-phase C18 columns with UV detection at 254 nm .

Basic: What safety protocols are critical when handling this compound in the lab?

Answer:

- PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact.

- Ventilation : Use fume hoods to prevent inhalation of vapors (boiling point ~98–99°C at 9 mmHg) .

- Storage : Keep in sealed containers at 2–8°C under inert gas (N₂/Ar) to prevent oxidation.

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can regioselectivity challenges in synthesizing this compound be addressed, particularly during halogen substitution?

Answer:

Regioselectivity issues arise during fluorination/amination due to competing para/meta substitutions. Strategies include:

- Directed Metalation : Use lithiation (e.g., LDA) at −78°C to direct fluorine/amino groups to specific positions .

- Protecting Groups : Temporarily block reactive sites (e.g., silyl ethers for hydroxyl groups) to control substitution patterns .

- Computational Modeling : DFT calculations predict favorable transition states for substitution reactions .

Advanced: What mechanistic insights explain the biological activity of this compound in enzyme inhibition studies?

Answer:

The compound’s bioactivity stems from:

- Hydrogen Bonding : The amino and hydroxyl groups interact with catalytic residues (e.g., serine hydrolases).

- Fluorine Effects : Fluorine’s electronegativity enhances binding affinity via polar interactions and steric hindrance .

- Case Study : In vitro assays with acetylcholinesterase show IC₅₀ values <10 µM, suggesting competitive inhibition. Validate via kinetic studies (Lineweaver-Burk plots) .

Advanced: How can computational methods (e.g., MD simulations) predict the stability of this compound in aqueous solutions?

Answer:

- Molecular Dynamics (MD) : Simulate solvation dynamics to assess hydrogen-bonding networks with water.

- pKa Prediction : Tools like MarvinSuite estimate the amino group’s pKa (~8.5), indicating protonation-dependent solubility .

- Degradation Pathways : Identify hydrolysis-prone sites (e.g., ester linkages in derivatives) using DFT .

Advanced: How should researchers resolve contradictions in reported synthesis yields (e.g., 32% vs. 70%) for related benzyl alcohol derivatives?

Answer:

- Experimental Replication : Reproduce conditions (solvent, catalyst loading) from conflicting studies .

- DoE (Design of Experiments) : Use factorial designs to isolate variables (e.g., temperature, reaction time).

- Analytical Validation : Compare purity metrics (e.g., NMR integration, HPLC area%) to rule out byproduct interference .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.